An In-depth Technical Guide to the Chemical Properties of S-Nitroso-N-acetylcysteine (SNAC)
An In-depth Technical Guide to the Chemical Properties of S-Nitroso-N-acetylcysteine (SNAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitroso-N-acetylcysteine (SNAC) is a small molecule S-nitrosothiol that serves as a significant nitric oxide (NO) donor. As a derivative of the amino acid L-cysteine, SNAC plays a crucial role in various physiological and pathophysiological processes through its ability to release NO and participate in S-nitrosylation reactions. This technical guide provides a comprehensive overview of the core chemical properties of SNAC, detailed experimental protocols for its synthesis and analysis, and an exploration of its key signaling pathways, tailored for professionals in research and drug development.
Core Chemical Properties
S-Nitroso-N-acetylcysteine is characterized by the presence of a nitroso group attached to the sulfur atom of N-acetylcysteine. This S-NO bond is the key to its biological activity, allowing for the controlled release of nitric oxide.
| Property | Value | Source |
| Molecular Formula | C5H8N2O4S | PubChem |
| Molecular Weight | 192.19 g/mol | [1] |
| Predicted pKa | 2.99 ± 0.10 | [1] |
| Predicted Density | 1.53 ± 0.1 g/cm³ | [1] |
| Melting Point of N-acetylcysteine (precursor) | 109-110 °C | [2] |
| Solubility of N-acetylcysteine (precursor) | Soluble in water and alcohol; practically insoluble in chloroform and ether. |
Experimental Protocols
Synthesis of S-Nitroso-N-acetylcysteine (SNAC)
A common method for the synthesis of SNAC involves the S-nitrosation of N-acetylcysteine (NAC) using an acidified nitrite source.
Materials:
-
N-acetylcysteine (NAC)
-
Sodium nitrite (NaNO2)
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Hydrochloric acid (HCl), 2 M
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve a desired amount of N-acetylcysteine in deionized water.
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Cool the NAC solution in an ice bath for 30 minutes.
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Slowly add an equimolar amount of 2 M HCl to the cooled NAC solution while stirring.
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In a separate container, dissolve an equimolar amount of sodium nitrite in deionized water.
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Slowly add the sodium nitrite solution to the acidified NAC solution while maintaining the temperature on the ice bath and stirring continuously. The solution will turn a characteristic ruby-red color, indicating the formation of SNAC.
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The reaction is typically rapid. The resulting SNAC solution should be kept on ice and protected from light to minimize degradation.
Purification (Optional): For many applications, the freshly synthesized SNAC solution can be used directly. If a purified solid is required, precipitation can be achieved by adding a cold non-polar solvent like acetone or ether, followed by filtration and drying under vacuum. However, solid SNAC is less stable than its aqueous solution.
Analysis of S-Nitroso-N-acetylcysteine by High-Performance Liquid Chromatography (HPLC)
The analysis of SNAC can be adapted from established HPLC methods for its precursor, N-acetylcysteine. The key is to use a mobile phase and conditions that preserve the labile S-NO bond.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
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Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 95:5 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
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Detection Wavelength: 213 nm.[3]
-
Injection Volume: 20 µL.[3]
Sample Preparation:
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Prepare a stock solution of SNAC in the mobile phase.
-
Create a series of dilutions to generate a standard curve.
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Filter all samples through a 0.45 µm filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
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Inject the unknown SNAC samples.
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Quantify the SNAC concentration in the samples by comparing their peak areas to the calibration curve.
In Vivo Model: SNAC Treatment in a Rat Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
This protocol describes the induction of NAFLD in rats and subsequent treatment with SNAC.
Animal Model:
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Male Wistar rats.
Induction of NAFLD:
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Feed the rats a choline-deficient diet for four weeks to induce fatty liver.
Treatment Protocol:
-
Divide the animals into three groups:
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Control Group: Continue on the choline-deficient diet and receive oral administration of a vehicle (e.g., 0.5 mL of PBS).
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SNAC Group: Continue on the choline-deficient diet and receive oral administration of a SNAC solution (e.g., 1.4 mg/kg/day).
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NAC Group (for comparison): Continue on the choline-deficient diet and receive oral administration of a NAC solution (e.g., 7 mg/kg/day).
-
-
Administer the treatments daily for a specified period (e.g., four weeks).
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At the end of the treatment period, sacrifice the animals and collect liver tissue and blood samples for histological and biochemical analysis.
Signaling Pathways and Mechanisms of Action
SNAC exerts its biological effects primarily through two interconnected signaling pathways: the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the cGMP-independent pathway of S-nitrosylation.
NO/cGMP Signaling Pathway
As a potent NO donor, SNAC activates the canonical NO/cGMP signaling cascade.
NO/cGMP Signaling Pathway
This pathway is initiated by the release of NO from SNAC, which then diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[5][6] PKG then phosphorylates a variety of downstream protein targets, leading to a cascade of events that culminate in physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[6]
S-Nitrosylation Signaling Pathway
In addition to the cGMP-dependent pathway, the nitroso group from SNAC can be directly transferred to the thiol groups of cysteine residues in target proteins, a post-translational modification known as S-nitrosylation. This process can also occur through a cascade of transnitrosylation reactions.
S-Nitrosylation Signaling Pathway
S-nitrosylation is a dynamic and reversible modification that can alter a protein's function, stability, or subcellular localization.[7] This cGMP-independent mechanism allows for a distinct layer of cellular regulation by nitric oxide. The process can be propagated through transnitrosylation, where an S-nitrosylated protein transfers its nitroso group to another thiol-containing protein, creating a signaling cascade analogous to phosphorylation cascades.[8]
Experimental Workflow: Synthesis and In Vivo Testing of SNAC
The following diagram illustrates a typical experimental workflow for synthesizing SNAC and evaluating its efficacy in a preclinical model.
References
- 1. A nanoparticle delivery vehicle for S-nitroso-N-acetyl cysteine: Sustained vascular response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
